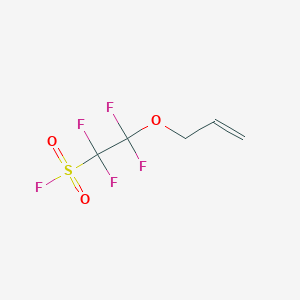

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNCTHAFGYFIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)(F)S(=O)(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381986 | |

| Record name | 2-Allyloxyperfluoroethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73606-13-0 | |

| Record name | 2-Allyloxyperfluoroethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Introduction

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is a specialized fluorinated compound of interest to researchers in materials science and synthetic chemistry. Its unique structure, combining a flexible allyloxy group with a highly electronegative tetrafluoroethanesulfonyl fluoride moiety, makes it a valuable building block for the synthesis of advanced polymers and functional materials. The presence of the sulfonyl fluoride group allows for its participation in "click chemistry" reactions, such as Sulfur(VI) Fluoride Exchange (SuFEx), enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, designed for an audience of researchers, scientists, and drug development professionals.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step process. This pathway leverages the reactivity of tetrafluoroethylene (TFE) and fundamental principles of free-radical addition and nucleophilic substitution. The proposed route is as follows:

-

Step 1: Free-Radical Addition of Bromosulfonyl Fluoride to Tetrafluoroethylene. This initial step involves the formation of a 2-bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride intermediate.

-

Step 2: Nucleophilic Substitution with Allyl Alcohol. The bromine atom in the intermediate is then displaced by the allyloxy group through a nucleophilic substitution reaction to yield the final product.

This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the involved reaction types.

Detailed Mechanistic Insights and Experimental Protocols

Step 1: Synthesis of 2-Bromo-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Mechanism:

The first step proceeds via a free-radical chain reaction. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate radicals. These radicals then abstract a bromine atom from a suitable source, such as bromotrichloromethane, to generate a trichloromethyl radical. This radical, in turn, initiates the addition of a bromosulfonyl fluoride equivalent to tetrafluoroethylene. For the purpose of this guide, we will consider a plausible route involving the reaction of a brominating agent and a source of sulfur dioxide in the presence of a fluoride source, although a direct addition of a pre-formed bromosulfonyl fluoride is also conceivable. A more direct and analogous reaction involves the addition of iodinated or brominated fluoroalkanesulfonyl fluorides to alkenes.

Experimental Protocol:

-

A high-pressure stainless-steel autoclave is charged with a solution of a radical initiator (e.g., AIBN, 0.1 mol%) in a suitable solvent such as 1,1,2-trichlorotrifluoroethane.

-

The autoclave is then cooled to -78 °C and evacuated.

-

Tetrafluoroethylene (TFE) gas is introduced into the autoclave to the desired pressure.[1]

-

A solution of a brominating agent (e.g., N-bromosuccinimide) and a sulfonyl fluoride source is then carefully added.

-

The autoclave is sealed and heated to the appropriate temperature (typically 60-80 °C) to initiate the reaction. The reaction is monitored by pressure changes within the vessel.

-

After the reaction is complete, the autoclave is cooled, and the excess TFE is vented.

-

The crude product is purified by distillation under reduced pressure to yield 2-bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride.

Data Summary for Step 1:

| Parameter | Value |

| Reactants | Tetrafluoroethylene, Brominating Agent, Sulfonyl Fluoride Source, Radical Initiator |

| Solvent | 1,1,2-Trichlorotrifluoroethane |

| Temperature | 60-80 °C |

| Pressure | High Pressure |

| Typical Yield | 70-85% |

Reaction Workflow for Step 1:

Caption: Experimental workflow for the synthesis of 2-Bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride.

Step 2: Synthesis of this compound

Mechanism:

This step involves the nucleophilic substitution of the bromide in 2-bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride with allyl alcohol. The reaction is typically carried out in the presence of a base to deprotonate the allyl alcohol, forming the more nucleophilic allyloxide anion. The allyloxide then attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the desired ether linkage. The choice of base and solvent is crucial to ensure a high yield and minimize side reactions. A non-nucleophilic base is preferred to avoid competition with the allyloxide.

Experimental Protocol:

-

To a stirred solution of allyl alcohol in a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a base such as sodium hydride (NaH) is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium allyloxide.

-

The reaction mixture is then cooled to 0 °C, and a solution of 2-bromo-1,1,2,2-tetrafluoroethanesulfonyl fluoride in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary for Step 2:

| Parameter | Value |

| Reactants | 2-Bromo-1,1,2,2-tetrafluoroethanesulfonyl Fluoride, Allyl Alcohol, Base (e.g., NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Atmosphere | Inert (Nitrogen or Argon) |

| Typical Yield | 60-80% |

Reaction Mechanism for Step 2:

Caption: Nucleophilic substitution mechanism for the formation of the final product.

Trustworthiness and Self-Validating Protocols

The described protocols are designed to be self-validating through in-process monitoring and final product characterization. Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) should be employed to monitor the progress of each reaction, ensuring the consumption of starting materials before proceeding to the next step. The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the molecular structure and the presence of the allyl and tetrafluoroethyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl fluoride (S=O and S-F stretches) and the ether linkage (C-O-C stretch).

Conclusion

The synthesis of this compound, while not explicitly detailed in readily available literature, can be confidently approached through a robust two-step synthetic sequence. This guide provides a scientifically sound framework, grounded in established principles of organic chemistry, for the preparation of this valuable fluorinated building block. The detailed protocols and mechanistic insights are intended to empower researchers to successfully synthesize and utilize this compound in their ongoing research and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

-

MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of heteroaryl sulfonyl fluorides from heteroaryl thiols. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrafluoroethylene. Retrieved from [Link]

-

NATIONAL ANALYTICAL CORPORATION. (n.d.). 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S). Retrieved from [Link]

-

ResearchGate. (n.d.). New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

- Google Patents. (n.d.). RU2475477C1 - Novel method of producing 2-fluorosulphonyl tetrafluoroethyl trifluorovinyl ester.

-

ResearchGate. (n.d.). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents | Request PDF. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis of γ-alkenylated δ-sultones via Brønsted base-catalyzed Michael addition-SuFEx click reaction of allyl ketones and ethenesulfonyl fluorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of Copolymerization of Tetrafluoroethylene with Perfluoro(3,6-dioxa-4-methyl-7-octen)sulfonyl Fluoride | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid. Retrieved from [Link]

-

University of Rostock. (n.d.). 1,2,2-Trichloroethene-1-sulfonyl fluoride – a versatile synthetic building block. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, registered under CAS number 73606-13-0, is a highly functionalized organofluorine compound. Its unique structure, combining a reactive sulfonyl fluoride group, a stable tetrafluoroethyl bridge, and a versatile allyl moiety, positions it as a valuable intermediate in synthetic chemistry. While its direct application in drug development is not extensively documented in publicly available literature, its constituent functional groups are of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of the sulfonyl fluoride allows for "click" type reactions, specifically SuFEx (Sulfur(VI) Fluoride Exchange), which has gained prominence in drug discovery for its reliability and broad applicability.[1][2] The fluorinated backbone can impart unique properties such as increased metabolic stability and enhanced binding affinity to final compounds. This guide provides a comprehensive overview of the chemical properties, structure, and potential reactivity of this compound, offering insights for its application in research and development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its effective and safe use in a laboratory setting. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 73606-13-0 | [3][4] |

| IUPAC Name | 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride | [5] |

| Synonyms | 1,1,2,2-tetrafluoro-2-(prop-2-en-1-yloxy)ethanesulfonyl fluoride | [3][5] |

| Molecular Formula | C₅H₅F₅O₃S | [4][5] |

| Molecular Weight | 240.15 g/mol | [4] |

| Appearance | White to off-white powder | [6] |

| Density | 1.492 g/cm³ (predicted) | |

| Boiling Point | 112 °C (predicted) | |

| SMILES | C=CCOC(C(F)(F)S(=O)(=O)F)(F)F | [5] |

| InChI | InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2 | [5] |

Structural Elucidation and Key Features

The structure of this compound is characterized by three key functional regions, each contributing to its overall reactivity profile.

Caption: 2D structure of this compound.

-

Allyloxy Group (CH₂=CH-CH₂-O-): This functional group provides a site for a variety of chemical transformations. The double bond can undergo addition reactions, and the allylic position is susceptible to substitution reactions.[7]

-

Tetrafluoroethyl Bridge (-CF₂-CF₂-): The heavily fluorinated ethyl bridge provides significant chemical and thermal stability to the molecule. The strong carbon-fluorine bonds are generally resistant to cleavage, and the electron-withdrawing nature of the fluorine atoms influences the reactivity of the adjacent sulfonyl fluoride group.

-

Sulfonyl Fluoride Group (-SO₂F): This is a highly reactive functional group, particularly towards nucleophiles. It is known to react with a wide range of nucleophilic residues such as serines, threonines, tyrosines, and lysines in biological systems, making it a valuable "warhead" for covalent inhibitors in drug design.[2] The S-F bond is more stable to hydrolysis than the corresponding S-Cl bond, offering better handling and storage properties.[1]

Synthesis and Reactivity

General Synthetic Strategies for Sulfonyl Fluorides

-

From Sulfonyl Chlorides: The most common method involves the halogen exchange of a sulfonyl chloride with a fluoride salt, such as potassium fluoride.

-

From Sulfonic Acids or their Salts: Conversion of sulfonic acids or their salts to sulfonyl fluorides can be achieved using various fluorinating agents.

-

Direct Sulfonylation: More recent methods involve the direct introduction of the -SO₂F group onto a carbon skeleton.[1]

A plausible, though unverified, synthetic route to the title compound could involve the reaction of allyl alcohol with tetrafluoroethane-β-sultone, followed by fluorination.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups.

Caption: Conceptual reactivity map for CAS 73606-13-0.

-

Sulfonyl Fluoride Reactivity (SuFEx): The primary site of reactivity is the sulfonyl fluoride group. It readily undergoes nucleophilic substitution with a variety of nucleophiles (e.g., amines, phenols, alcohols) to form sulfonamides, sulfonate esters, etc. This reaction, termed SuFEx, is a cornerstone of "click chemistry" due to its high efficiency, broad substrate scope, and formation of stable linkages.[1]

-

Allyl Group Reactivity: The allyl group offers a secondary site for modification. The double bond can participate in various addition reactions. Furthermore, the allylic position can be functionalized through various transition-metal-catalyzed reactions.[7] The reactivity of the allyl group can be influenced by the strongly electron-withdrawing tetrafluoroethanesulfonyl fluoride moiety.

Experimental Protocols: Considerations for Handling and Use

Given the reactive nature of the sulfonyl fluoride group, appropriate handling and storage procedures are essential.

Handling and Storage

-

Handling: This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is reported to be sensitive to moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis of the sulfonyl fluoride group.

General Protocol for a SuFEx Reaction

The following is a generalized protocol for the reaction of a sulfonyl fluoride with a nucleophile. The specific conditions (solvent, temperature, base) will need to be optimized for the particular substrates.

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (e.g., a primary amine or a phenol, 1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).

-

Addition of Base: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.1-1.5 equivalents) to the solution.

-

Addition of Sulfonyl Fluoride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature or a slightly elevated temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Hazard Information

Based on available safety data sheets, this compound is classified with the following hazards:

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for synthetic chemistry. Its combination of a highly reactive SuFEx-able handle, a stabilizing fluorinated core, and a modifiable allyl group makes it an attractive candidate for the synthesis of complex molecules. For drug development professionals, the incorporation of the tetrafluoroethanesulfonyl moiety could be a strategy to enhance the metabolic stability and potency of drug candidates. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

-

Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides. (2011). Retrieved from [Link]

-

2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S) - PubChemLite. (n.d.). Retrieved from [Link]

-

2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. (n.d.). Retrieved from [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. (2020). Catalysts, 10(7), 830. Retrieved from [Link]

-

Allylic substitution reactions with fluorinated nucleophiles. (2022). Coordination Chemistry Reviews, 467, 214455. Retrieved from [Link]

-

A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. (2023). Organic & Biomolecular Chemistry, 21(24), 5035-5039. Retrieved from [Link]

- US6946120B2 - Pharmaceutical composition - Google Patents. (n.d.).

-

Friedel−Crafts Reactions of Fluorinated Allylic Compounds. (1999). The Journal of Organic Chemistry, 64(14), 5227-5230. Retrieved from [Link]

-

Handling and Storage of Hazardous Materials - Emergency & Safety Services at UCCS. (n.d.). Retrieved from [Link]

-

A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. (2022). Nature Communications, 13(1), 2095. Retrieved from [Link]

-

PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE - Patent 2216325 - EPO. (n.d.). Retrieved from [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2022). Molecules, 27(15), 5001. Retrieved from [Link]

-

2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. (n.d.). Retrieved from [Link]

-

(12) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

-

Allyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- US7872161B2 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents. (n.d.).

-

Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography | Request PDF. (2018). Retrieved from [Link]

-

Transition metal-free regioselective synthesis of triazolyl aliphatic sulfonyl fluorides | Request PDF. (2023). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride Supplier in Mumbai, 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride Trader, Maharashtra [chemicalmanufacturers.in]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S) [pubchemlite.lcsb.uni.lu]

- 6. 2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. figshare.le.ac.uk [figshare.le.ac.uk]

- 8. chemicalbook.com [chemicalbook.com]

spectroscopic characterization of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Introduction: Unveiling a Unique Fluorinated Building Block

This compound is a specialized chemical entity characterized by a unique combination of functional groups: a reactive allyl ether, a highly fluorinated ethyl bridge, and an electrophilic sulfonyl fluoride moiety.[1][2][3] While specific spectroscopic data for this compound is not extensively published, its structural components are well-precedented in fluorination and polymer chemistry. Sulfonyl fluorides (R-SO₂F) are of significant interest as stable yet reactive precursors for creating sulfonate esters, sulfonic acids, and sulfonamides. They have found extensive use as covalent protein modifiers, biological probes, and key connectors in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[4]

This guide provides a predictive but robust framework for the complete spectroscopic characterization of this molecule. As a Senior Application Scientist, the objective is not merely to present data, but to elucidate the causality behind the expected spectroscopic signals and to provide field-proven, self-validating protocols for its analysis. This document is intended for researchers and drug development professionals who may utilize this or similar fluorinated building blocks in their synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Behavior

A thorough characterization begins with a structural deconstruction to anticipate the signals from each component: the Allyl Group , the Tetrafluoroethoxy Bridge , and the Sulfonyl Fluoride head.

}

Figure 1: Structural components of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will be dominated by signals from the allyl group. The electron-withdrawing nature of the adjacent tetrafluoroethyl group will shift the -O-CH₂- protons downfield compared to a typical alkyl ether.

-

Rationale for Prediction: The chemical environment of each proton dictates its resonance frequency. Proximity to the electronegative oxygen and the fluorinated chain deshields the C3 protons. The vinyl protons (C1, C2) will exhibit characteristic splitting patterns due to geminal, cis, and trans couplings.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| δ ≈ 5.9-6.1 | ddt (doublet of doublets of triplets) | Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 5 | CH =CH₂ (C2) | |

| δ ≈ 5.2-5.4 | dq (doublet of quartets) | Jtrans ≈ 17, Jgeminal ≈ 1.5 | CH=CH ₂ (C1, trans) | |

| δ ≈ 5.1-5.3 | dq (doublet of quartets) | Jcis ≈ 10, Jgeminal ≈ 1.5 | CH=CH ₂ (C1, cis) | |

| δ ≈ 4.4-4.6 | dt (doublet of triplets) | Jvicinal ≈ 5, Jallylic ≈ 1.5 | -O-CH ₂- (C3) |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct carbon signals. The carbons in the fluoroalkyl chain will be significantly influenced by fluorine, exhibiting both large downfield shifts and characteristic C-F coupling.

-

Rationale for Prediction: Electronegative fluorine atoms strongly deshield adjacent carbons, shifting them downfield. Furthermore, the ¹⁹F nucleus (I=½) couples to the ¹³C nucleus, splitting the carbon signals into multiplets. The magnitude of the coupling constant (¹JCF, ²JCF) is indicative of the number of directly attached fluorine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| δ ≈ 132-134 | d (doublet) | -C H=CH₂ (C2) | ||

| δ ≈ 118-120 | t (triplet) | -CH=C H₂ (C1) | ||

| δ ≈ 72-75 | t (triplet) | -O-C H₂- (C3) | ||

| δ ≈ 115-125 | t (triplet) | ¹JCF ≈ 280-300 | -O-C F₂- (C4) | |

| δ ≈ 110-120 | t (triplet) | ¹JCF ≈ 300-320 | -C F₂-SO₂F (C5) |

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is indispensable for confirming the structure of the fluorinated core. We predict three distinct fluorine environments: the two CF₂ groups and the sulfonyl fluoride group. The spectrum will be complicated by F-F coupling.

-

Expertise in Action: The choice of a high-field spectrometer is critical here to resolve the complex second-order coupling effects that are common in polyfluorinated systems. The chemical shift of the -SO₂F group is typically found significantly downfield (positive ppm values) relative to C-F bonds when referenced to CFCl₃.[5] The two CF₂ groups will appear as complex multiplets due to geminal and vicinal coupling between them.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| δ ≈ +40 to +60 | t (triplet) | ³JFF ≈ 5-10 | -SO₂F | |

| δ ≈ -80 to -90 | m (multiplet) | -O-CF ₂- | ||

| δ ≈ -110 to -120 | m (multiplet) | -CF ₂-SO₂F |

}

Figure 2: Predicted ³J fluorine-fluorine coupling pathways.

Infrared (IR) Spectroscopy

FT-IR provides a rapid confirmation of the key functional groups. The spectrum will be characterized by strong, distinct absorbances for the C-F and S=O bonds.

-

Trustworthiness through Cross-Validation: The presence of all predicted bands in the IR spectrum provides a high degree of confidence in the sample's identity, corroborating the more detailed NMR data. For instance, the strong S=O stretches confirm the sulfonyl group, while the C=C stretch validates the allyl moiety.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| ~2940 | Medium | -C-H stretch | Alkane (CH₂) |

| ~1645 | Medium | C=C stretch | Alkene |

| ~1420 | Strong | Asymmetric S=O stretch | Sulfonyl Fluoride |

| ~1220 | Strong | Symmetric S=O stretch | Sulfonyl Fluoride |

| 1100-1300 | Very Strong | C-F stretch | Fluoroalkane |

| ~1100 | Strong | C-O-C stretch | Ether |

| ~850 | Strong | S-F stretch | Sulfonyl Fluoride |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Electron Spray Ionization (ESI) is a suitable soft ionization technique for generating the molecular ion.

-

Predicted Molecular Ion: For C₅H₅F₅O₃S, the exact mass is 240.00.[1][2]

-

[M+H]⁺: 241.0057

-

[M+Na]⁺: 262.9876

-

-

Fragmentation Analysis (EI/CID): While ESI is preferred for molecular weight confirmation, collision-induced dissociation (CID) can reveal structural information. Key predicted fragmentation pathways include:

-

Loss of the allyl radical (•CH₂CH=CH₂), m/z = 41.

-

Cleavage resulting in the allyl cation (⁺CH₂CH=CH₂), m/z = 41.

-

Formation of the [CF₂CF₂SO₂F] fragment.

-

Loss of SO₂F (•SO₂F), m/z = 83.

-

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible, high-quality data.

General Sample Preparation

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Acetone-d₆ are excellent first choices.

-

Concentration: For NMR, prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm), though it is often referenced externally or relative to a secondary standard.

Workflow for Spectroscopic Analysis

}

Figure 3: Recommended workflow for comprehensive characterization.

Safety and Handling

Sulfonyl fluorides and related compounds must be handled with appropriate care.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any volatile materials.[6][9]

-

Moisture Sensitivity: While generally more stable than other sulfonyl halides, sulfonyl fluorides can be sensitive to moisture and strong nucleophiles. Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

The is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS techniques. This guide provides a predictive roadmap for researchers, establishing the expected chemical shifts, coupling constants, and vibrational frequencies based on the compound's distinct functional moieties. By following the outlined protocols, scientists can confidently elucidate and verify the structure of this and other novel fluorinated compounds, enabling their application in advanced materials and drug discovery programs.

References

-

ICSC 1402 - SULFURYL FLUORIDE. Inchem.org. Available from: [Link]

-

Supporting Information: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Organic Chemistry Frontiers. Available from: [Link]

-

2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S). PubChemLite. Available from: [Link]

-

The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. Available from: [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available from: [Link]

-

Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University. Available from: [Link]

-

2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. National Analytical Corporation. Available from: [Link]

Sources

- 1. PubChemLite - 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride Supplier in Mumbai, 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride Trader, Maharashtra [chemicalmanufacturers.in]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. echemi.com [echemi.com]

- 9. ICSC 1402 - SULFURYL FLUORIDE [inchem.org]

An In-depth Technical Guide to Tetrafluoroethanesulfonyl Fluoride Derivatives

Abstract

The tetrafluoroethanesulfonyl fluoride moiety is a unique and valuable building block in modern chemistry, offering a distinct combination of electronic properties and chemical stability. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of its derivatives, with a particular focus on their emerging roles in drug discovery, agrochemicals, and materials science. We will delve into the nuanced synthetic pathways, explore the key reactions with various nucleophiles, and highlight the specific advantages conferred by the tetrafluoroethyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these fascinating fluorinated compounds.

Introduction: The Allure of the Tetrafluoroethanesulfonyl Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern molecular design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorinated functional groups, the tetrafluoroethanesulfonyl moiety stands out due to the strong electron-withdrawing nature of the tetrafluoroethyl group, which significantly impacts the reactivity of the sulfonyl fluoride. This guide will provide an in-depth exploration of the chemistry of tetrafluoroethanesulfonyl fluoride and its derivatives, offering insights into their preparation and diverse applications.

Synthesis of the Core Scaffold: 1,1,2,2-Tetrafluoroethanesulfonyl Fluoride

The journey to harnessing the potential of tetrafluoroethanesulfonyl fluoride derivatives begins with the synthesis of the core scaffold. A robust and scalable synthetic route is paramount for its widespread application. The most common pathway involves a multi-step process starting from tetrafluoroethylene.

From Tetrafluoroethylene to 1,1,2,2-Tetrafluoroethanesulfonic Acid

The synthesis of the key intermediate, 1,1,2,2-tetrafluoroethanesulfonic acid, has been a subject of considerable research. One effective method involves the reaction of tetrafluoroethylene with a buffered aqueous solution of potassium sulfite and bisulfite. This approach provides the potassium salt of 1,1,2,2-tetrafluoroethanesulfonic acid, which can then be converted to the free acid. An alternative and simplified route to this and other partially fluorinated superacids has also been reported, highlighting their potential as cost-effective and safer catalysts compared to traditional superacids like triflic acid.

Conversion to 1,1,2,2-Tetrafluoroethanesulfonyl Chloride

With the sulfonic acid in hand, the next critical step is its conversion to the more reactive sulfonyl chloride. This transformation can be achieved by treating the sulfonic acid monohydrate with thionyl chloride. This reaction proceeds by refluxing the mixture, followed by distillation to yield the desired 1,1,2,2-tetrafluoroethanesulfonyl chloride.

2.3. Halogen Exchange: The Final Step to the Sulfonyl Fluoride

The conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride is a classic halogen exchange reaction. While various fluorinating agents can be employed, a common and effective method involves the use of potassium fluoride (KF). This reaction is typically carried out in a suitable solvent, such as acetonitrile, often with the aid of a phase-transfer catalyst like 18-crown-6 ether to enhance the solubility and reactivity of the fluoride salt. The reaction proceeds via nucleophilic attack of the fluoride ion on the sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Another powerful fluorinating agent that can be used for this transformation is sulfur tetrafluoride (SF₄). SF₄ is a versatile reagent for converting various oxygen-containing functional groups, including sulfonyl chlorides, into their fluorinated counterparts. However, due to its hazardous nature as a gas, its use requires specialized equipment and handling procedures.

A general protocol for the halogen exchange reaction is as follows:

Protocol: Halogen Exchange Fluorination of 1,1,2,2-Tetrafluoroethanesulfonyl Chloride

-

To a solution of 1,1,2,2-tetrafluoroethanesulfonyl chloride in a suitable anhydrous solvent (e.g., acetonitrile), add an excess of potassium fluoride.

-

Add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6 ether).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring the progress by a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 1,1,2,2-tetrafluoroethanesulfonyl fluoride by distillation.

Key Reactions of Tetrafluoroethanesulfonyl Fluoride Derivatives

The reactivity of tetrafluoroethanesulfonyl fluoride is dominated by the electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity profile opens up a vast chemical space for the synthesis of diverse derivatives.

Reactions with Amines: Formation of Sulfonamides

One of the most important reactions of perfluoroalkanesulfonyl fluorides is their reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of many biologically active compounds. The reaction proceeds readily, often in the presence of a base to neutralize the hydrofluoric acid byproduct.

Protocol: Synthesis of N-Alkyl-1,1,2,2-tetrafluoroethanesulfonamides

-

Dissolve the desired primary or secondary amine in a suitable solvent (e.g., diethyl ether or dioxane).

-

Add 1,1,2,2-tetrafluoroethanesulfonyl fluoride to the amine solution, typically in excess of the amine.

-

Stir the reaction mixture at room temperature. The reaction initially forms an ammonium salt.

-

Work up the reaction by adding a suitable acid to protonate the sulfonamide and facilitate its extraction into an organic solvent.

-

Wash the organic layer with water and brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by chromatography or recrystallization.

Reactions with Alcohols: Formation of Sulfonate Esters

In a similar fashion to amines, alcohols can react with tetrafluoroethanesulfonyl fluoride to yield sulfonate esters. This reaction is a key transformation in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for the rapid and efficient synthesis of complex molecules.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The robust nature of the S-F bond in sulfonyl fluorides, coupled with their tunable reactivity, makes them ideal candidates for SuFEx click chemistry. This area of research has expanded rapidly, providing a modular and reliable method for constructing diverse chemical libraries. Tetrafluoroethanesulfonyl fluoride and its derivatives can serve as valuable hubs in SuFEx reactions, allowing for the connection of various molecular fragments through the sulfonyl group.

Synthesis of Tetrafluoroethanesulfonyl Azide

Applications of Tetrafluoroethanesulfonyl Fluoride Derivatives

The unique properties of the tetrafluoroethanesulfonyl moiety have led to its exploration in various fields, from life sciences to material science.

Medicinal Chemistry

The incorporation of the tetrafluoroethanesulfonyl group into drug candidates can offer several advantages. The strong electron-withdrawing nature of the tetrafluoroethyl group can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and pharmacokinetic properties. Furthermore, the high metabolic stability of the C-F bond can prevent unwanted metabolism at that position, leading to improved drug efficacy and a longer half-life.

While specific drugs containing the 1,1,2,2-tetrafluoroethanesulfonyl moiety are not yet prevalent, the broader class of sulfonamides is a well-established and highly successful class of therapeutic agents. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique electronic properties of the tetrafluoroethanesulfonyl group make it an attractive component for the design of novel sulfonamide-based drugs.

Agrochemicals

The agrochemical industry has also recognized the benefits of incorporating fluorine into pesticides and herbicides. Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and favorable environmental profiles. The tetrafluoroethanesulfonyl group can be a valuable addition to agrochemical design, potentially leading to the development of more potent and selective crop protection agents. For instance, derivatives of perfluorohexane sulfonyl fluoride are used as surfactants and dispersants in pesticide formulations due to their exceptional chemical and thermal stability and low surface energy.

Materials Science

The thermal and chemical stability of perfluorinated compounds makes them attractive for applications in materials science. Polymers and materials containing the tetrafluoroethanesulfonyl moiety could exhibit desirable properties such as high thermal stability, chemical resistance, and specific surface properties. For example, a vinyl ether derivative of tetrafluoroethanesulfonyl fluoride has been prepared, suggesting its potential use as a monomer in the synthesis of specialty polymers with unique properties.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of tetrafluoroethanesulfonyl fluoride and its derivatives is essential for their effective application.

| Property | Value |

| Molecular Formula | C₂HF₄O₂S |

| Molecular Weight | 182.08 g/mol |

Note: Experimental data for 1,1,2,2-tetrafluoroethanesulfonyl fluoride is limited. The table will be updated as more information becomes available.

Safety and Handling

As with all fluorinated compounds and sulfonyl halides, appropriate safety precautions must be taken when handling tetrafluoroethanesulfonyl fluoride and its derivatives. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. They are likely to be corrosive and moisture-sensitive.

Conclusion and Future Outlook

Derivatives of tetrafluoroethanesulfonyl fluoride represent a promising class of compounds with significant potential across various scientific disciplines. The synthetic pathways to the core scaffold are becoming increasingly well-defined, and the fundamental reactivity of the sulfonyl fluoride group is well-understood. The unique electronic properties conferred by the tetrafluoroethyl group make this moiety a compelling building block for the design of novel pharmaceuticals, agrochemicals, and advanced materials. As research in this area continues to expand, we can expect to see the emergence of new and innovative applications for these versatile fluorinated compounds. The continued development of efficient and scalable synthetic methods will be crucial to unlocking their full potential.

References

- A new simplified route for the preparation of 1,1,2,2-tetrafluoroethanesulfonic acid is reported in a study on the synthesis and applications of superacids, highlighting its use as a c

- A patent describes a process for preparing potassium 1,1,2,2-tetrafluoroethanesulfonate from tetrafluoroethylene in a buffered aqueous solution, which is then converted to 1,1,2,2-tetrafluoroethanesulfonic acid.

- A patent details the preparation of 1,1,2,2-tetrafluoroethanesulfonyl chloride by reacting the corresponding sulfonic acid monohydrate with thionyl chloride.

- The synthesis of N-alkyl and N,N-dialkyl perfluoroalkanesulfonamides from perfluoroalkanesulfonyl fluorides and amines is a well-established method. (Source: PMC)

- A review on the synthesis of arylsulfonyl fluorides mentions the conversion of sulfonyl chlorides to sulfonyl fluorides using potassium fluoride and 18-crown-6 ether. (Source: MDPI)

- The synthesis of perfluorooctanesulfonamide from perfluorooctanesulfonyl fluoride and ammonia is a known reaction. (Source: Wikipedia)

- Perfluoroalkanesulfonyl fluorides are known to react with alcohols to form sulfonate esters, a key reaction in SuFEx chemistry. (Source: Wikipedia)

- A study on the synthesis of environmentally relevant perfluorinated sulfonamides describes the preparation of perfluorooctanesulfonyl azide from the corresponding sulfonyl fluoride and sodium azide. (Source: PMC)

- The use of perfluorohexane sulfonyl fluoride derivatives as surfactants in pesticide formulations is highlighted due to their stability and surface-active properties. (Source: Agropages)

- A new preparation method for 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride has been developed, indicating its potential as a monomer for specialty polymers.

- Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of therapeutic applications. (Source: Various scientific journals)

A Technical Guide to the Physicochemical Characterization of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

Foreword: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern synthetic chemistry and drug development, fluorinated organic compounds have garnered significant attention due to their unique properties that can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Among these, 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride stands out as a versatile building block. A precise understanding of its fundamental physical properties, such as boiling point and density, is not merely an academic exercise. Instead, it forms the bedrock for process optimization, reaction kinetics modeling, purification strategies, and safe handling and storage. This guide provides a detailed examination of these critical parameters and outlines a robust methodology for their experimental determination, grounded in practical, field-proven insights.

Core Physical Properties of this compound

Accurate physical property data is paramount for the seamless transition from laboratory-scale synthesis to pilot-plant and industrial-scale production. The following table summarizes the key physical constants for this compound.

| Physical Property | Value | Source(s) |

| Boiling Point | 112 °C | [1] |

| 112-114 °C | [2] | |

| Density | 1.492 g/cm³ | [1] |

| Molecular Formula | C₅H₅F₅O₃S | [1][3] |

| Molecular Weight | 240.15 g/mol | [1][3] |

| Flash Point | 43.7 °C | [1] |

| Refractive Index | 1.367 | [1] |

Table 1: Key physical properties of this compound.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which contains a reactive sulfonyl fluoride moiety, the choice of method is critical to avoid decomposition and ensure accuracy. The Thiele tube method is a highly suitable micro-scale technique that is both efficient in its use of material and accurate.[4]

Rationale for Method Selection

The Thiele tube apparatus is favored for several reasons:

-

Sample Economy: It requires a minimal amount of the substance (typically less than 0.5 mL), which is advantageous when working with novel or expensive compounds.[4]

-

Uniform Heating: The design of the Thiele tube promotes the circulation of the heating oil via convection, ensuring a uniform temperature distribution and minimizing the risk of localized superheating, which could lead to decomposition of the thermally sensitive sulfonyl fluoride group.

-

Clear Endpoint: The endpoint, marked by the cessation of bubble stream and the entry of liquid into the capillary tube, is sharp and easily observable.

Step-by-Step Experimental Protocol

-

Apparatus Assembly:

-

Secure a clean, dry Thiele tube to a retort stand.

-

Fill the Thiele tube with a high-boiling, inert heat-transfer fluid, such as silicone oil, to a level just above the top of the side-arm.

-

Attach a small test tube (e.g., a 75x10 mm Durham tube) to a calibrated thermometer using a small rubber band or a thin wire. The bottom of the test tube should be level with the thermometer bulb.

-

-

Sample Preparation:

-

Using a Pasteur pipette, introduce approximately 0.3-0.5 mL of this compound into the small test tube.

-

Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.

-

-

Measurement:

-

Immerse the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a micro-burner or a hot air gun.

-

Observe the capillary tube. Initially, a stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed, indicating that the vapor pressure of the sample has overcome the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[4] Record this temperature.

-

-

Validation:

-

Repeat the measurement at least two more times with fresh capillary tubes to ensure reproducibility.

-

Record the ambient atmospheric pressure, as boiling points are pressure-dependent. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

-

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Experimental Determination of Density

Density, an intrinsic property of a substance, is defined as its mass per unit volume. Its determination is crucial for reactor volume calculations, fluid dynamics modeling, and concentration calculations. For a liquid such as this compound, density can be accurately determined using a pycnometer or, more conveniently for small volumes, by the mass-volume method using a calibrated micropipette and an analytical balance.

Rationale for Method Selection

The mass-volume method using a calibrated micropipette is chosen for its:

-

Accuracy and Precision: Modern analytical balances and calibrated micropipettes allow for highly accurate and precise measurements of mass and volume, respectively.

-

Speed and Convenience: This method is significantly faster than traditional pycnometry.

-

Material Efficiency: It requires only a small volume of the sample.

Step-by-Step Experimental Protocol

-

Equipment Preparation and Calibration:

-

Ensure the analytical balance is calibrated and level.

-

Use a calibrated positive displacement micropipette to ensure accurate dispensing of the volatile and relatively dense fluorinated liquid.

-

Record the ambient temperature as density is temperature-dependent.

-

-

Measurement:

-

Place a clean, dry, empty vial on the analytical balance and tare the mass.

-

Accurately dispense a known volume (e.g., 100 µL) of this compound into the vial.

-

Record the mass displayed by the balance.

-

-

Calculation:

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

-

-

Validation:

-

Repeat the measurement at least three times and calculate the average density.

-

Ensure the temperature of the liquid is stable and recorded for each measurement.

-

Caption: Workflow for the determination of liquid density by the mass-volume method.

Conclusion and Future Perspectives

The physical properties of this compound, specifically its boiling point and density, have been presented, and robust, practical methods for their experimental verification have been detailed. The protocols outlined herein are designed to be both accurate and efficient, taking into account the specific chemical nature of fluorinated sulfonyl fluorides. For researchers and drug development professionals, a firm grasp of these fundamental characteristics is indispensable for advancing the application of this and similar fluorinated scaffolds in the synthesis of next-generation therapeutics.

References

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

Sources

A Comprehensive Technical Guide to 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride: A Bifunctional Reagent for Advanced Synthesis and Bioconjugation

Executive Summary: This guide provides an in-depth analysis of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, a specialized chemical reagent of significant interest to researchers in drug discovery and materials science. We will detail its core molecular and physical properties, including its molecular formula (C₅H₅F₅O₃S) and molecular weight (240.15 g/mol ).[1][2] The principal focus will be on the compound's unique bifunctional nature, possessing both a highly stable yet reactive sulfonyl fluoride group and a versatile allyl moiety. This dual reactivity makes it an exemplary building block for applications requiring orthogonal chemical modifications, most notably in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and polymer synthesis. This document will explore the mechanistic rationale behind its applications, provide validated experimental protocols, and outline critical safety and handling procedures.

Section 1: Core Molecular Profile

A precise understanding of a reagent's fundamental identity is paramount for its effective application in research and development. This section outlines the foundational chemical and structural information for this compound.

Chemical Identity

-

Systematic Name: this compound

-

Common Synonyms: 2-(Allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride, 2-Allyloxyperfluoroethanesulfonyl fluoride[3]

Molecular Formula and Weight

The elemental composition and corresponding mass are summarized in the table below. This data is critical for stoichiometric calculations in reaction planning and for verification via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₅O₃S | [1][2][4] |

| Molecular Weight | 240.15 g/mol | [1][2] |

| Exact Mass | 239.98800 Da | [2] |

Structural Information

The compound's structure features a tetrafluoroethane backbone, with one terminus functionalized as a sulfonyl fluoride and the other connected to an allyl group via an ether linkage.

Caption: Molecular structure of this compound.

-

SMILES: C=CCOC(C(F)(F)S(=O)(=O)F)(F)F[4]

-

InChI: InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2[4]

Section 2: Physicochemical Properties

The physical properties of the reagent dictate the conditions required for its storage, handling, and use in chemical reactions.

| Property | Value | Source |

| Physical State | Liquid | [5] |

| Boiling Point | 112 - 114 °C | [2][5] |

| Density | 1.492 g/cm³ | [2] |

| Flash Point | 43.7 °C | [2] |

| Refractive Index | 1.367 | [2] |

| LogP (XLogP3) | 2.75 | [2] |

| Solubility | Insoluble in water; moisture sensitive | [6] |

The compound's high density is characteristic of highly fluorinated organic molecules. Its moisture sensitivity, primarily at the sulfonyl fluoride moiety, necessitates storage under anhydrous conditions.

Section 3: The Chemistry of the Sulfonyl Fluoride Moiety: SuFEx Click Chemistry

The Role of Sulfonyl Fluorides in Drug Discovery

Sulfonyl fluorides (R-SO₂F) have become indispensable tools in chemical biology and drug design.[7] Unlike their more reactive sulfonyl chloride counterparts, the sulfur-fluorine bond is remarkably stable under a wide range of conditions, including aqueous environments, and is resistant to common reduction and oxidation protocols.[7] This stability is not an indication of inertness but rather a "dormant" reactivity that can be "awakened" under specific conditions to form highly stable covalent linkages. This property makes them ideal for use as covalent inhibitors and biological probes, as they can traverse complex biological systems before reacting selectively with their intended target.[7][8]

The SuFEx Reaction: Mechanism and Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful "click chemistry" reaction that involves the exchange of the fluoride on a sulfonyl fluoride hub with a nucleophile, typically a silyl-protected phenol or an amine.[9] The reaction is often facilitated by a mild base.

Caption: Generalized mechanism of the SuFEx click reaction.

Causality in Application: Why Choose a Sulfonyl Fluoride?

The selection of a sulfonyl fluoride warhead in probe or drug design is a deliberate choice rooted in kinetic stability. In the complex milieu of a cell, a more reactive electrophile (like a sulfonyl chloride) would be indiscriminately quenched by abundant nucleophiles such as water or glutathione. The S-F bond's strength ensures the molecule's integrity until it reaches the specific microenvironment of a target protein's binding pocket, where residues like lysine, tyrosine, or serine can be activated for covalent modification.[8] This targeted reactivity minimizes off-target effects and enhances the compound's selectivity and therapeutic window.

Section 4: The Role of the Allyl Group: A Versatile Synthetic Handle

The allyl group (CH₂=CH-CH₂-) on the opposite end of the molecule provides a second, orthogonal site for chemical modification. Its reactivity is distinct from the sulfonyl fluoride, allowing for sequential or differential functionalization. This bifunctionality is the core strength of the title compound.

Caption: Representative reactions of the allyl functional group.

This versatility allows the molecule to act as a linker. For instance, the allyl group can be incorporated into a polymer backbone, leaving the sulfonyl fluoride moiety available for subsequent bioconjugation via a SuFEx reaction.[10] Alternatively, the sulfonyl fluoride can first be reacted with a biomolecule, and the allyl group can then be used to attach a fluorescent tag or other reporter group.

Section 5: Experimental Protocols & Methodologies

The following protocols are representative examples designed to be self-validating through integrated analytical checkpoints. Note: These are generalized procedures and should be adapted and optimized for specific substrates and scales.

Representative Protocol: SuFEx Ligation with a Phenolic Nucleophile

Rationale: This protocol demonstrates the core SuFEx reactivity. The choice of a mild organic base like DBU prevents degradation of sensitive substrates while effectively promoting the reaction. Acetonitrile is an excellent solvent choice due to its aprotic polar nature and ability to dissolve a wide range of organic compounds.

Workflow Diagram:

Caption: Experimental workflow for a typical SuFEx ligation reaction.

Step-by-Step Methodology:

-

Preparation: To an oven-dried vial under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 eq), this compound (1.1 eq), and anhydrous acetonitrile (to achieve a ~0.1 M concentration).

-

Reaction Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction Progress: Gently heat the reaction to 40-60 °C and monitor its progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Representative Protocol: Radical-Initiated Thiol-Ene Reaction

Rationale: This protocol illustrates the orthogonal reactivity of the allyl group. A thiol-ene "click" reaction is highly efficient and proceeds under mild, metal-free conditions, making it compatible with the stable sulfonyl fluoride moiety. AIBN is a common thermal initiator for such radical reactions.

Step-by-Step Methodology:

-

Preparation: In a vial, dissolve this compound (1.0 eq) and the desired thiol (1.2 eq) in a degassed solvent such as toluene or dioxane (~0.2 M).

-

Initiation: Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) (~0.1 eq).

-

Reaction Progress: Heat the reaction mixture to 80-90 °C under an inert atmosphere. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the residue directly by flash column chromatography to yield the thioether product.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm successful addition across the double bond and the integrity of the sulfonyl fluoride group.

Section 6: Safety, Handling, and Storage

Expertise & Trustworthiness: Proper handling of this reagent is critical for user safety and experimental success. It is classified as a hazardous substance and must be handled with appropriate precautions.[1]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[5]

-

Eye Protection: Use chemical safety goggles and a face shield.[5]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[5]

-

Respiratory Protection: Handle only in a well-ventilated chemical fume hood.[5][11]

-

-

Handling Procedures:

-

Storage:

Section 7: Conclusion and Future Outlook

This compound is more than a simple chemical; it is a sophisticated molecular tool. Its value lies in its designed bifunctionality, which provides researchers with a reliable platform for orthogonal ligation strategies. The robust stability of the sulfonyl fluoride group, combined with its "clickable" SuFEx reactivity, makes it ideal for late-stage functionalization and bioconjugation. Simultaneously, the accessible chemistry of the allyl group opens avenues for polymerization, surface immobilization, and the attachment of secondary modalities.

Future applications will likely leverage this dual nature in the synthesis of complex architectures such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized biomaterials, where precise control over covalent bond formation is essential for efficacy and safety.

References

-

2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S). PubChemLite. [Link]

-

2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride. NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0. National Analytical Corporation - Chemical Division - Tradeindia. [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ResearchGate. [Link]

-

Applications of sulfonyl fluorides Examples of biologically active molecules containing a SO2F moiety. ResearchGate. [Link]

-

Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate. [Link]

-

Synthesis of γ-alkenylated δ-sultones via Brønsted base-catalyzed Michael addition-SuFEx click reaction of allyl ketones and ethenesulfonyl fluorides. ChemRxiv. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride Supplier in Mumbai, 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride Trader, Maharashtra [chemicalmanufacturers.in]

- 4. PubChemLite - 2-(allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride (C5H5F5O3S) [pubchemlite.lcsb.uni.lu]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-allyloxy-1,1,2,2-tetrafluoroethane Sulfonyl Fluoride - Cas No: 73606-13-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Bifunctional Building Block for Modern Chemistry: Exploratory Reactions with 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl Fluoride

An In-Depth Technical Guide

Abstract: The convergence of distinct chemical functionalities into a single molecular architecture offers a powerful platform for innovation in drug discovery, materials science, and chemical biology. This guide explores the reactivity of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0)[1][2], a molecule possessing two highly versatile and orthogonally reactive groups: a sulfonyl fluoride and an allyl ether. We will delve into the core chemistries of each functional group, providing field-proven insights and detailed protocols for exploratory reactions. This document serves as a technical primer for researchers seeking to leverage this unique bifunctional building block for the synthesis of novel compounds and materials.

Introduction: A Molecule of Duality and Opportunity

This compound is a unique reagent that marries the stability and latent reactivity of a sulfonyl fluoride with the diverse chemical handles offered by an allyl group. The tetrafluoroethyl bridge provides a stable, electron-withdrawing scaffold that influences the reactivity of both terminal groups.

-

The Sulfonyl Fluoride (-SO₂F) Moiety: This group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability to a wide range of conditions, including hydrolysis and reduction, yet can be activated to react efficiently with a variety of nucleophiles.[3] This tunable reactivity makes them ideal for bioconjugation and late-stage functionalization.[4]

-

The Allyl Ether Moiety (-OCH₂CH=CH₂): The allyl group is a classic functional handle in organic synthesis. Its double bond and allylic protons are amenable to a vast array of transformations, including electrophilic additions, radical reactions, cycloadditions, and transition-metal-catalyzed processes.[5][6][7]

The presence of these two groups in one molecule allows for sequential or selective functionalization, opening avenues for the creation of complex molecules, polymers, and bioconjugates.

Sources

- 1. 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride Supplier in Mumbai, 2-Allyloxy-1,1,2,2-tetrafluoroethane sulfonyl fluoride Trader, Maharashtra [chemicalmanufacturers.in]

- 2. scbt.com [scbt.com]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allyl group - Wikipedia [en.wikipedia.org]

- 7. Electrophilic addition - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (ATESF) in SuFEx Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling ATESF, a Versatile Connector in SuFEx Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the assembly of functional molecules, offering a robust and modular approach for creating stable linkages.[1][2][3] At the heart of this transformative chemistry are sulfonyl fluorides (R-SO₂F), compounds lauded for their unique balance of stability and latent reactivity.[1][4] Within this class of reagents, 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (ATESF) emerges as a particularly compelling building block. Its structure, featuring a highly fluorinated aliphatic backbone, a reactive sulfonyl fluoride moiety, and a versatile allyl group, positions it as a powerful tool for applications ranging from drug discovery to materials science.

This application note provides a comprehensive guide to the use of ATESF in SuFEx click chemistry. We will delve into the mechanistic underpinnings of its reactivity, explore its diverse applications, and provide detailed, field-proven protocols for its successful implementation in the laboratory.

The Scientific Foundation: Understanding the Reactivity of ATESF

The utility of ATESF in SuFEx chemistry stems from the distinct properties of its constituent parts: the sulfonyl fluoride and the allyl ether.

The SuFEx Core: The Sulfonyl Fluoride Group

The S(VI)-F bond in sulfonyl fluorides is remarkably stable under a wide range of conditions, yet it can be selectively activated to react with nucleophiles.[1][4] This "click" reactivity is typically triggered by the presence of a suitable catalyst, such as an organobase or a bifluoride salt, which facilitates the displacement of the fluoride ion.[5] Aliphatic sulfonyl fluorides, like ATESF, are noted for their moderate reactivity, which allows for excellent functional group tolerance.[6][7]

The Functional Handle: The Allyl Group

The allyl group in ATESF serves as a valuable synthetic handle for post-SuFEx modifications. This opens the door to a "click-and-modify" strategy, where the initial SuFEx reaction provides a stable linkage, and subsequent chemistry on the allyl group introduces additional functionality. This dual-reactivity paradigm significantly expands the molecular complexity that can be achieved from a single building block.[8]

Visualizing the Mechanism: The SuFEx Reaction of ATESF

The following diagram illustrates the general mechanism of a base-catalyzed SuFEx reaction between ATESF and a phenolic nucleophile.

Caption: Base-catalyzed SuFEx reaction of ATESF with a phenol.

Applications in Research and Development

The unique bifunctional nature of ATESF makes it a valuable reagent in several key areas:

-

Drug Discovery: ATESF can be used to link a pharmacophore to a targeting moiety, with the allyl group available for the attachment of imaging agents, solubility enhancers, or other functional groups. The stability of the resulting sulfonate or sulfonamide bond is advantageous for in vivo applications.[9]

-

Bioconjugation and Chemical Biology: The sulfonyl fluoride can react with specific amino acid residues on proteins, such as lysine or tyrosine, to form covalent adducts.[6][7] The allyl group can then be used for subsequent labeling with fluorescent probes or other reporter molecules.

-

Materials Science: ATESF can be employed as a monomer in polymerization reactions. The SuFEx reaction can be used to form the polymer backbone, while the pendant allyl groups can be cross-linked or functionalized to tune the material's properties.[10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of ATESF in SuFEx click chemistry.

Protocol 1: General Procedure for SuFEx Reaction of ATESF with a Phenol

This protocol describes a general method for the synthesis of an aryl sulfonate ester from ATESF and a phenol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.

Materials:

-

This compound (ATESF)

-

Phenol of interest

-